molecular formula C22H31N3O3S B2690336 N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide CAS No. 946316-71-8

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide

Cat. No.: B2690336
CAS No.: 946316-71-8
M. Wt: 417.57
InChI Key: YQNLQCOGARQAPK-UHFFFAOYSA-N
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Description

Overview of Sulfonamide Compounds in Medicinal Chemistry

Sulfonamide compounds represent one of the most versatile classes of synthetic pharmaceuticals, with applications spanning antimicrobial therapy, diuretics, and antineoplastic agents. The foundational structure—a benzene ring fused to a sulfonamide group (R-SO$$2$$-NH$$2$$)—permits extensive derivatization, enabling precise modulation of physicochemical properties and biological activity. For instance, the addition of electron-donating or withdrawing groups at strategic positions alters metabolic stability and target affinity.

A critical advancement in sulfonamide chemistry emerged through the discovery of sulfanilamide in the 1930s, which established the principle of antimetabolite action by competing with para-aminobenzoic acid (PABA) in bacterial folate synthesis. Modern derivatives, such as sulfamethoxazole and sulfadiazine, retain this core mechanism while incorporating heterocyclic substituents to enhance pharmacokinetic profiles. Table 1 summarizes key sulfonamide derivatives and their therapeutic applications.

Table 1: Therapeutic Applications of Representative Sulfonamide Derivatives

Compound Substituents Primary Application
Sulfanilamide H, H (R1, R4) Broad-spectrum antibacterial
Sulfamethoxazole 3-Methyl-5-isoxazolyl Urinary tract infections
Celecoxib Trifluoromethyl, pyrazole Anti-inflammatory
Acetazolamide Thiadiazole Diuretic, glaucoma therapy

The structural plasticity of sulfonamides has further enabled their use in antiviral and anticancer research. For example, morpholine-substituted variants demonstrate enhanced blood-brain barrier penetration, making them candidates for central nervous system-targeted therapies.

Historical Development of Morpholine-Containing Sulfonamides

The integration of morpholine (C$$4$$H$$9$$NO) into sulfonamide frameworks marks a significant evolution in medicinal chemistry. Morpholine’s saturated six-membered ring—with one oxygen and one nitrogen atom—confers conformational rigidity and improved solubility, addressing limitations of early sulfonamides. Initial efforts in the 1960s focused on combining morpholine with sulfonamide antibiotics to combat rising antibiotic resistance.

A breakthrough occurred with the synthesis of 4-(phenylsulfonyl)morpholine derivatives, which exhibited dual antimicrobial and antifungal activity. Subsequent studies revealed that morpholine’s electron-rich nitrogen could participate in hydrogen bonding with enzymatic targets, enhancing inhibitory potency. For instance, compound 17 (Scheme 3 in ), a morpholine-substituted sulfonamide, showed threefold greater antiviral activity against avian paramyxovirus than ribavirin. This success spurred the development of hybrid molecules combining sulfonamide pharmacophores with heterocyclic amines.

Recent crystallographic analyses, such as those of (benzenesulfonyl)[5-cyano-4-(morpholin-4-yl)-6-phenylpyrimidin-2-yl]azanide salts, have clarified the role of morpholine in stabilizing molecular conformations through intramolecular hydrogen bonding. These structural insights guide the rational design of derivatives like N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide.

Significance of this compound in Contemporary Research

This compound exemplifies the convergence of three pharmacologically active motifs:

  • Sulfonamide core : Provides antimetabolite activity via PABA mimicry.
  • Morpholine ring : Enhances solubility and confers conformational restraint.
  • 4-(Dimethylamino)phenyl group : Introduces basicity and potential intercalation properties.

Preliminary computational studies suggest that the dimethylamino group may facilitate interactions with nucleic acids or kinase domains, while the ethylbenzene moiety could improve lipid membrane permeability. Its structural complexity positions it as a candidate for multitarget therapies, particularly in oncology and virology. For example, analogous morpholine-sulfonamide hybrids inhibit SARS-CoV-2 replication by targeting the main protease (M$$^\text{pro}$$).

Research Objectives and Scientific Scope

Current research on this compound focuses on three objectives:

  • Synthetic Optimization : Refining stepwise protocols to improve yield and purity, drawing from methodologies used for related sulfonamides.
  • Mechanistic Elucidation : Mapping interactions with biological targets such as dihydropteroate synthase (DHPS) and viral proteases using X-ray crystallography.
  • Structure-Activity Relationship (SAR) Profiling : Systematically varying substituents to identify critical pharmacophoric elements.

Future directions include in vivo efficacy studies and the development of prodrug formulations to enhance bioavailability. By addressing these gaps, researchers aim to unlock the full therapeutic potential of this multifunctional sulfonamide derivative.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3S/c1-4-18-5-11-21(12-6-18)29(26,27)23-17-22(25-13-15-28-16-14-25)19-7-9-20(10-8-19)24(2)3/h5-12,22-23H,4,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNLQCOGARQAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core aromatic structures and subsequent functionalization. Common synthetic routes include:

    Formation of the Dimethylamino Phenyl Group:

    Morpholine Ring Formation: The morpholine ring is typically synthesized through cyclization reactions involving appropriate precursors.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

4-Fluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzene-1-sulfonamide ()

  • Key Differences : Replaces the ethylbenzene group with a fluorophenyl moiety and introduces a ketone (oxo) group in the morpholinyl ethyl chain.
  • The ketone group may reduce basicity of the morpholine nitrogen, altering pharmacokinetics .

N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide ()

  • Key Differences : Simpler structure with a methylbenzene sulfonamide and a hydroxyl-terminated aliphatic chain.
  • Implications: The absence of morpholine and dimethylamino groups reduces steric hindrance and lipophilicity, likely limiting its ability to penetrate cellular membranes compared to the target compound. This analogue demonstrates anti-malarial and anti-convulsant activity, suggesting sulfonamide bioactivity is retained even in simpler derivatives .

N-(2-((N,4-dimethylphenyl)sulfonamido)-1-phenylethyl)cyclopropanecarboxamide ()

  • Key Differences : Incorporates a cyclopropane carboxamide and a dimethylphenyl sulfonamide.
  • The dimethylphenyl group mirrors the dimethylamino substitution in the target compound but lacks its basicity .

Morpholine-Containing Analogues

1-(4-(4-(Dimethylamino)piperidin-1-yl)phenyl)-3-(piperidin-1-yl)propan-1-one ()

  • Key Differences : Replaces the sulfonamide core with a ketone and substitutes morpholine with piperidine.
  • Implications : Piperidine’s higher basicity compared to morpholine may alter binding interactions in acidic environments. This compound achieved a 90% synthesis yield via Pd-catalyzed coupling, suggesting efficient routes for nitrogen-rich analogues .

N-(2-(3-(tert-Butoxycarbonyl)-10-phenylanthracen-9-ylamino)ethyl)-N-methyl-2-(morpholin-4-yl)ethan-1-amine ()

  • Key Differences : Features an anthracene backbone and a tert-butoxycarbonyl (Boc)-protected amine.
  • Implications: The bulky anthracene group may enhance π-π stacking interactions but reduce bioavailability.

Key Observations :

Substituent Effects: Electron-withdrawing groups (e.g., fluorine in ) enhance stability but may reduce reactivity, whereas electron-donating groups (e.g., dimethylamino in the target compound) improve solubility and interaction with biological targets.

Morpholine vs. Piperidine : Morpholine’s oxygen atom provides moderate basicity and hydrogen-bonding capacity, whereas piperidine’s higher basicity may favor protonation in physiological conditions.

Synthetic Efficiency : Pd-catalyzed reactions () and aqueous-phase syntheses () demonstrate high yields for complex amines, suggesting scalable routes for the target compound.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-ethylbenzene-1-sulfonamide is a sulfonamide compound with potential biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its structure can be described as follows:

  • Molecular Formula : C18_{18}H24_{24}N2_{2}O2_{2}S
  • Molecular Weight : 336.46 g/mol
  • LogP : 3.45 (indicating moderate lipophilicity)

Sulfonamides generally exert their effects through the inhibition of bacterial dihydropteroate synthase, leading to disrupted folate synthesis. However, this specific compound has shown additional mechanisms that may influence cardiovascular and cancer-related pathways.

Cardiovascular Effects

Recent studies have indicated that certain benzene sulfonamide derivatives can significantly affect perfusion pressure and coronary resistance. For instance, a related compound, 4-(2-aminoethyl)-benzenesulfonamide, demonstrated a decrease in perfusion pressure in experimental models:

  • Perfusion Pressure Reduction : The compound reduced perfusion pressure in a time-dependent manner compared to controls.
  • Coronary Resistance : It also decreased coronary resistance, suggesting potential applications in managing cardiovascular conditions .

Case Study: In Vitro Cytotoxicity

Research involving related compounds has shown promising results in terms of cytotoxicity against various cancer cell lines. For example:

  • Cell Lines Tested :
    • A549 (lung carcinoma)
    • HeLa (cervical carcinoma)
  • Findings :
    • Compounds similar to this compound exhibited moderate cytotoxic activity.
    • The mechanism was attributed to inhibition of tubulin polymerization, which is critical for cell division .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Theoretical studies using software like SwissADME have provided insights into its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : High permeability predicted across biological membranes.
  • Distribution : Moderate volume distribution indicating effective tissue penetration.
  • Metabolism : Potential metabolism through phase II bioconjugation reactions rather than cytochrome P450 pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other sulfonamide compounds can be useful.

Compound NameBiological ActivityMechanism of ActionReference
4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressureCalcium channel inhibition
SulfaphenazoleCYP 2C6 and CYP 2C9 inhibitionVascular dysfunction modulation
This compoundModerate cytotoxicity against cancer cellsTubulin polymerization inhibition

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